吲哚美辛二酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indomethacin is a nonsteroidal anti-inflammatory drug (NSAID) used to treat mild to moderate acute pain and relieve symptoms of arthritis (osteoarthritis and rheumatoid arthritis) or gout, such as inflammation, swelling, stiffness, and joint pain .

Synthesis Analysis

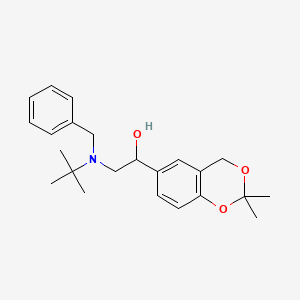

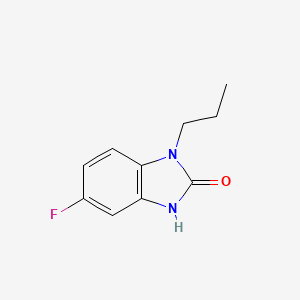

Indomethacin synthesis involves several steps, including the formation of an indole ring, which is a crucial part of the drug’s structure. The synthesis begins with 4-methoxyphenyl hydrazine and involves several reactions, including isomerization to an enamine and a subsequent cyclic [3,3] sigmatropic rearrangement .Molecular Structure Analysis

Indomethacin’s molecular formula is C19H16ClNO4 . It has a complex structure that includes an indole ring, which is crucial for its activity. The polymorphism of indomethacin lies in various meta-stable conformations of the molecule that are results of different orientations between the two aromatic indole and phenyl rings .Chemical Reactions Analysis

Indomethacin, like other NSAIDs, works by inhibiting the cyclooxygenase enzymes (COX-1 and 2), thereby decreasing prostaglandin levels . It also exhibits reactivity differences with ammonia gas and has been used to investigate acid-base reactions of solid materials .Physical and Chemical Properties Analysis

Indomethacin’s physical and chemical properties have been studied extensively. It is known to form polymorphs and solvates, and its amorphous properties have been extensively studied . More detailed information about its physical and chemical properties can be found on the PubChem database .科学研究应用

抗炎应用

吲哚美辛二酰胺: , 作为吲哚美辛的衍生物,保留了母体化合物的强效抗炎特性。它常用于治疗风湿性疾病和其他炎症性疾病。 其作用机制是阻断前列腺素的合成,而前列腺素在炎症过程中起着关键作用 .

镇痛作用

由于其对环氧合酶 (COX) 酶的作用,吲哚美辛二酰胺是一种有效的镇痛剂。 它在治疗中度至重度疼痛方面特别有用,尤其是在存在炎症的情况下 .

退热特性

吲哚美辛二酰胺具有退热作用,使其适用于降低与各种疾病相关的发烧。 这归因于其抑制下丘脑前列腺素合成的能力,而下丘脑负责调节体温 .

化学预防潜力

研究表明,吲哚美辛二酰胺可能具有化学预防特性。 它在抑制 COX 方面的作用可能降低某些类型癌症的风险,尽管需要更多研究来充分了解这种应用 .

光稳定性和物理化学研究

研究探索了吲哚美辛二酰胺在超分子体系中的光稳定性和物理化学特性。 了解其在各种条件下的稳定性对于其在药物制剂中的应用至关重要 .

杀虫剂抗性研究

虽然不是吲哚美辛二酰胺的直接应用,但关于鳞翅目害虫二酰胺抗性的研究提供了对开发有效杀虫剂的挑战的见解。 这些研究重点关注影响二酰胺结合的烟碱型乙酰胆碱受体靶位突变,这与更广泛的二酰胺类化合物有关 .

作用机制

Target of Action

Indomethacin Diamide, like its parent compound Indomethacin, primarily targets the enzyme Cyclooxygenase (COX) . COX is responsible for the rate-limiting step in prostaglandin and thromboxane biosynthesis via the arachidonic acid (AA) pathway . Prostaglandins play a crucial role in inflammation, pain, and fever, making COX an important target for anti-inflammatory drugs .

Mode of Action

Indomethacin Diamide acts by potently and non-selectively inhibiting the COX enzyme . This inhibition blocks the conversion of arachidonic acid to prostaglandins, thereby reducing the production of these inflammatory mediators . It also inhibits the nuclear translocation of IRF3 following cytosolic nucleic acid recognition .

Pharmacokinetics

Indomethacin, the parent compound of Indomethacin Diamide, exhibits linear pharmacokinetics . Its plasma concentration, area under the curve, and urinary recovery are proportional to the administered dose, whereas its half-life and plasma and renal clearances are dose-independent . Indomethacin is eliminated by both renal excretion and formation of metabolites that are pharmacologically inactive . These include O-desmethyl-indomethacin, N-deschlorobenzoyl-indomethacin, and O-desmethyl-N-deschlorobenzoyl-indomethacin .

Result of Action

The molecular and cellular effects of Indomethacin Diamide’s action include the reduction of prostaglandin synthesis, leading to decreased inflammation, pain, and fever . It also inhibits nucleic acid-triggered IFN production . At the cellular level, Indomethacin Diamide has been found to induce heterogeneity in lipid membranes, potentially altering membrane protein functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Indomethacin Diamide. For instance, the development of resistance to Diamide insecticides, including Indomethacin Diamide, can be influenced by factors such as the frequency of application and the presence of other effective products with a different mode of action . Maintaining insect susceptibility to Diamide insecticides greatly depends on rotation with effective products that eliminate Diamide-resistant individuals .

安全和危害

Indomethacin can increase the risk of fatal heart attack or stroke, even if you don’t have any risk factors . It should not be used just before or after heart bypass surgery (coronary artery bypass graft, or CABG) . Other side effects include skin rash, changes in vision, heart problems, signs of liver or pancreas problems, signs of stomach bleeding, kidney problems, and low red blood cells (anemia) .

未来方向

Indomethacin is currently used to manage acute pain, rheumatoid arthritis, ankylosing spondylitis, osteoarthritis, bursitis, gouty arthritis, and patent ductus arteriosus . Future research may focus on its unique effects demonstrating inhibitory modulation of NO-induced vasodilation and trigeminal activity, which may be fundamental to its ability to treat paroxysmal hemicrania and hemicrania continua .

属性

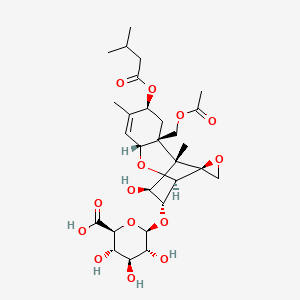

IUPAC Name |

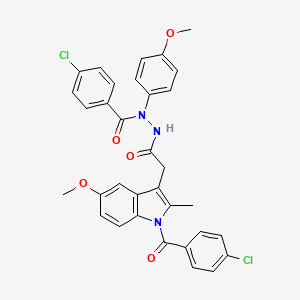

4-chloro-N'-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]-N-(4-methoxyphenyl)benzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H27Cl2N3O5/c1-20-28(29-18-27(43-3)16-17-30(29)37(20)32(40)21-4-8-23(34)9-5-21)19-31(39)36-38(25-12-14-26(42-2)15-13-25)33(41)22-6-10-24(35)11-7-22/h4-18H,19H2,1-3H3,(H,36,39) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSHTINDTQQHHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NN(C4=CC=C(C=C4)OC)C(=O)C5=CC=C(C=C5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H27Cl2N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402849-25-6 |

Source

|

| Record name | Indomethacin diamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402849256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INDOMETHACIN DIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG2PT836RS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid](/img/structure/B583246.png)

![2h-Furo[2,3-e]indazole](/img/structure/B583248.png)

![3-Amino-5-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyethylcarbamoyl]-2,4,6-triiodobenzoic acid](/img/structure/B583251.png)